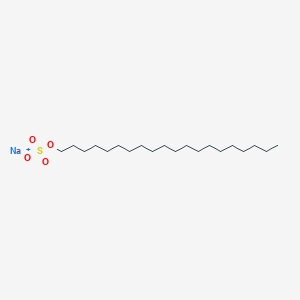

Sodium eicosyl sulfate

Description

Propriétés

Numéro CAS |

13177-49-6 |

|---|---|

Formule moléculaire |

C20H42NaO4S |

Poids moléculaire |

401.6 g/mol |

Nom IUPAC |

sodium;icosyl sulfate |

InChI |

InChI=1S/C20H42O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23); |

Clé InChI |

VYNXQYQAZMYHRX-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Autres numéros CAS |

13177-49-6 |

Description physique |

Liquid |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Sodium Eicosyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium eicosyl sulfate (B86663), a long-chain alkyl sulfate, is a surfactant of interest in various scientific and industrial applications. Its amphiphilic nature, characterized by a 20-carbon hydrophobic tail and a hydrophilic sulfate headgroup, imparts unique interfacial properties. This technical guide provides a comprehensive overview of the known properties of sodium eicosyl sulfate, including its physicochemical characteristics and general methodologies for its synthesis and analysis. Due to the limited availability of specific experimental data for the C20 variant, this guide also incorporates general principles and experimental protocols applicable to long-chain alkyl sulfates.

Physicochemical Properties

The precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The data presented below is a combination of information specific to this compound where available, and general characteristics of long-chain alkyl sulfates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Name | This compound | - |

| Synonyms | 1-Eicosanyl sulfate sodium salt, Arachidyl sulfate sodium salt | [1][2][3] |

| CAS Number | 13177-49-6 | [1][3] |

| Molecular Formula | C₂₀H₄₁NaO₄S | [1][2][3] |

| Molecular Weight | 400.59 g/mol | [1] |

| 401.6 g/mol (Computed) | [2] | |

| Appearance | Expected to be a white to pale yellow solid/powder or thick liquid. | [General knowledge of alkyl sulfates] |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | - |

| Solubility | Expected to be soluble in water. | [General knowledge of alkyl sulfates] |

| Critical Micelle Concentration (CMC) | Data not available. As a long-chain alkyl sulfate, it is expected to have a very low CMC. | [General trend for alkyl sulfates] |

Experimental Protocols

Synthesis of Sodium Alkyl Sulfates

A common method for the synthesis of sodium alkyl sulfates involves the sulfation of the corresponding long-chain alcohol followed by neutralization.[4]

Workflow for the Synthesis of Sodium Alkyl Sulfate

Caption: General workflow for the synthesis of sodium alkyl sulfates.

Methodology:

-

Sulfation: The long-chain alcohol (in this case, 1-eicosanol) is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). This reaction is typically carried out in a suitable solvent and under controlled temperature to prevent side reactions.

-

Neutralization: The resulting alkyl sulfuric acid is then neutralized with a base, commonly sodium hydroxide (B78521) (NaOH), to form the sodium alkyl sulfate salt.[4] This step is carefully controlled to achieve the desired pH.

-

Purification: The crude sodium alkyl sulfate is purified to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol) or chromatographic methods.[5]

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It is the concentration at which surfactant molecules begin to aggregate in solution to form micelles. For long-chain alkyl sulfates, the CMC is typically very low. Several methods can be employed to determine the CMC.

Workflow for CMC Determination by Tensiometry

Caption: Workflow for determining the CMC using surface tension measurements.

Methodology (Surface Tensiometry): [6]

-

Solution Preparation: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range expected to include the CMC.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer.

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The concentration at the intersection of these two linear regions is taken as the CMC.[6]

Other methods for CMC determination include conductivity measurements (for ionic surfactants), fluorescence spectroscopy, and light scattering.[7][8]

Analytical Characterization

Several analytical techniques are used to characterize the purity and structure of sodium alkyl sulfates.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Infrared (IR) Spectroscopy | To identify the presence of characteristic functional groups, such as the sulfate ester (S-O) and alkyl (C-H) bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure, including the arrangement of the alkyl chain and the position of the sulfate group. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Chromatography (e.g., HPLC, GC) | To assess the purity of the compound and to separate it from any unreacted starting materials or byproducts. |

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows beyond its general use as a surfactant. As a surfactant, its primary mode of action in biological systems would likely involve the disruption of cell membranes or the solubilization of lipids and proteins, which are general mechanisms rather than specific signaling events.

Conclusion

This compound is a long-chain anionic surfactant with potential applications in various fields. While specific experimental data for this compound is limited, its properties can be inferred from the general behavior of long-chain alkyl sulfates. The synthesis and characterization of this compound can be achieved using established protocols for similar surfactants. Further research is needed to fully elucidate the specific physicochemical properties and potential biological activities of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C20H42NaO4S | CID 16218951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. SODIUM ALKYL SULFATES - Ataman Kimya [atamanchemicals.com]

- 5. CN85102990B - Synthesis of high-purity sodium alkyl sulfate - Google Patents [patents.google.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

Sodium Eicosyl Sulfate: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium eicosyl sulfate (B86663) is an anionic surfactant belonging to the family of sodium alkyl sulfates. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (eicosyl) and a hydrophilic sulfate group, imparts surface-active properties that make it a valuable compound in various scientific and industrial applications. In the realm of drug development, long-chain alkyl sulfates are explored for their roles as emulsifiers, solubilizing agents, and components in drug delivery systems. This technical guide provides a detailed overview of the chemical structure and a comprehensive methodology for the synthesis of sodium eicosyl sulfate.

Chemical Structure

This compound is the sodium salt of eicosyl sulfuric acid. The "eicosyl" group refers to a saturated 20-carbon alkyl chain. The sulfate group is attached to the terminus of this alkyl chain.

Chemical Formula: C₂₀H₄₁NaO₄S[1]

Molecular Weight: 400.59 g/mol [1]

CAS Number: 13177-49-6[1]

Synonyms: 1-Eicosanyl sulfate sodium salt, Arachidyl sulfate sodium salt, Eicosyl sodium sulfate[1]

The structure consists of a long, nonpolar hydrocarbon tail, which is hydrophobic, and a polar head group (the sulfate ester linked to a sodium ion), which is hydrophilic. This molecular arrangement is responsible for its ability to reduce surface tension at interfaces.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process:

-

Sulfation of 1-Eicosanol (B7800029): The long-chain alcohol, 1-eicosanol (also known as arachidyl alcohol), is reacted with a sulfating agent to form the corresponding alkyl sulfuric acid.

-

Neutralization: The resulting eicosyl sulfuric acid is then neutralized with a sodium-containing base to yield the final product, this compound.

A common and effective sulfating agent for this reaction is chlorosulfonic acid (ClSO₃H). The reaction is typically carried out in an inert solvent to control the reaction temperature and ensure homogeneity.

Data Presentation: Synthesis Parameters

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on the synthesis of similar long-chain sodium alkyl sulfates.

| Parameter | Value/Range | Notes |

| Starting Material | 1-Eicosanol (Arachidyl Alcohol) | High purity starting material is recommended for a high-purity final product. |

| Sulfating Agent | Chlorosulfonic Acid (ClSO₃H) | Other sulfating agents like sulfur trioxide (SO₃) complexes can also be used. |

| Molar Ratio (Alcohol:Sulfating Agent) | 1 : 1.05-1.1 | A slight excess of the sulfating agent is often used to ensure complete conversion of the alcohol. |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or other inert chlorinated solvents | The solvent helps to dissipate heat and maintain a manageable viscosity. |

| Reaction Temperature | 0 - 10 °C | The sulfation reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation. |

| Neutralizing Agent | Sodium Hydroxide (B78521) (NaOH) solution | Other bases like sodium carbonate can also be used. |

| Purification Method | Recrystallization from Ethanol | This is a common method for purifying sodium alkyl sulfates to remove unreacted alcohol and inorganic salts. |

| Typical Yield | 70 - 95% | The yield can vary depending on the specific reaction conditions and the purity of the starting materials.[2][3] |

| Purity | >99% | High purity can be achieved through careful purification steps.[4] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for long-chain alkyl sulfates.

Materials:

-

1-Eicosanol (Arachidyl Alcohol)

-

Chlorosulfonic Acid

-

Dichloromethane (anhydrous)

-

Sodium Hydroxide

-

Ethanol (95% or absolute)

-

Deionized Water

-

Nitrogen gas supply

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser connected to a gas outlet (to vent HCl gas produced during the reaction).

-

The entire apparatus should be oven-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.

-

-

Dissolution of 1-Eicosanol:

-

In the reaction flask, dissolve 1-eicosanol in anhydrous dichloromethane.

-

-

Sulfation:

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a slight molar excess of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution of 1-eicosanol.

-

Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The reaction is exothermic, and hydrogen chloride gas will be evolved.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Neutralization:

-

Prepare a solution of sodium hydroxide in deionized water.

-

Slowly and carefully add the sodium hydroxide solution to the reaction mixture while maintaining a low temperature with the ice bath. The neutralization is also an exothermic process.

-

Monitor the pH of the aqueous layer and continue adding the base until the pH is neutral to slightly alkaline (pH 7-8).

-

-

Work-up and Isolation:

-

Transfer the mixture to a separatory funnel. The aqueous layer containing the this compound will separate from the organic layer (dichloromethane).

-

Separate the layers and wash the aqueous layer with dichloromethane to remove any unreacted 1-eicosanol.

-

The crude this compound is in the aqueous phase. To isolate the product, the water can be removed under reduced pressure.

-

-

Purification by Recrystallization:

-

Dissolve the crude solid product in a minimal amount of hot ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven.

-

Mandatory Visualization

The following diagrams illustrate the synthesis workflow for this compound.

References

Technical Guide: Physical Characteristics of Sodium Eicosyl Sulfate (CAS 13177-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium eicosyl sulfate (B86663), identified by the CAS number 13177-49-6, is a long-chain alkyl sulfate. It is also referred to by other names such as 1-Eicosanyl sulfate sodium salt and Arachidyl sulfate sodium salt.[1] This document provides a summary of the available physical and chemical characteristics of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes general information and methodologies relevant to the characterization of surfactants.

Chemical Identity and Properties

Sodium eicosyl sulfate is an organic sodium salt that functions as a surfactant and emulsifying agent.[2] Its amphiphilic nature, possessing both a long hydrophobic carbon chain and a hydrophilic sulfate group, allows it to reduce surface tension between immiscible liquids, making it useful in various chemical synthesis applications, including the preparation of nanomaterials.[2]

Table 1: General and Calculated Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 13177-49-6 | [1] |

| Molecular Formula | C₂₀H₄₁NaO₄S | [1] |

| Molecular Weight | 400.59 g/mol | [1] |

| Alternate Names | 1-Eicosanyl sulfate; Arachidyl sulfate sodium salt; Eicosyl sodium sulfate | [1] |

| Appearance | Liquid (reported in one source) | [3] |

| Storage Temperature | 2-8°C | [3] |

Note: Experimental values for properties such as melting point, boiling point, and specific solubility are not consistently reported in available literature.

Experimental Protocols

General Protocol for Determining Critical Micelle Concentration (CMC) by Conductivity Measurement:

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.

-

Preparation of a Stock Solution: A stock solution of this compound is prepared in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution.

-

Conductivity Measurement: The conductivity of each dilution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Logical Workflow for Surfactant Characterization

The following diagram illustrates a general workflow for the physical characterization of a surfactant like this compound.

Caption: A diagram illustrating the general workflow for the synthesis, purification, and physical characterization of a surfactant, leading to its application testing.

References

An In-depth Technical Guide to the Surfactant Properties of C20 Alkyl Sulfates

This technical guide provides a comprehensive overview of the core surfactant properties of C20 alkyl sulfates, with a particular focus on sodium eicosyl sulfate (B86663) (sodium C20 alkyl sulfate). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of these long-chain surfactants. Given the limited availability of direct experimental data for C20 alkyl sulfates, this guide combines established principles of surfactant science, data from homologous long-chain alkyl sulfates, and detailed experimental methodologies to offer a thorough understanding of their expected behavior.

Introduction to C20 Alkyl Sulfates

C20 alkyl sulfates are anionic surfactants characterized by a 20-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group.[1][2] Their significant chain length imparts strong surface activity, making them effective agents for reducing surface and interfacial tension, and for forming stable emulsions and foams. These properties are of considerable interest in various applications, including as emulsifiers, detergents, and foaming agents in cosmetics and personal care products.[3] In the pharmaceutical industry, long-chain surfactants are explored for their potential role in drug delivery systems as absorption enhancers and as components of nano- and micro-particle formulations.[4][5]

Chemical Structure:

The general chemical structure of a sodium C20 alkyl sulfate is:

CH₃(CH₂)₁₉OSO₃⁻ Na⁺

Synthesis of C20 Alkyl Sulfates

The synthesis of C20 alkyl sulfates, such as sodium eicosyl sulfate, typically involves a two-step process: sulfonation of the corresponding long-chain alcohol (eicosanol) followed by neutralization.

A common method for sulfonation involves the reaction of eicosanol (B47690) with a sulfonating agent like sulfur trioxide or chlorosulfonic acid. The resulting alkyl sulfuric acid is then neutralized with a base, typically sodium hydroxide, to produce the sodium C20 alkyl sulfate salt.[6]

Simplified Reaction Scheme:

-

Sulfonation: CH₃(CH₂)₁₉OH + SO₃ → CH₃(CH₂)₁₉OSO₃H

-

Neutralization: CH₃(CH₂)₁₉OSO₃H + NaOH → CH₃(CH₂)₁₉OSO₃Na + H₂O

Core Surfactant Properties: Quantitative Data

Direct experimental data for the surfactant properties of C20 alkyl sulfates are not widely available in published literature.[3] Therefore, the following table presents a combination of known data for homologous sodium alkyl sulfates and estimated values for sodium C20 alkyl sulfate. These estimations are based on established trends where the Critical Micelle Concentration (CMC) decreases with increasing alkyl chain length.

| Property | Sodium Dodecyl Sulfate (C12) | Sodium Tetradecyl Sulfate (C14) | Sodium Hexadecyl Sulfate (C16) | Sodium Octadecyl Sulfate (C18) | This compound (C20) (Estimated) |

| Molecular Weight ( g/mol ) | 288.38 | 316.43 | 344.48 | 372.54 | 400.59[1][2] |

| CAS Number | 151-21-3 | 1191-50-0 | 1120-04-3 | 1120-01-0 | 13177-49-6[1] |

| Critical Micelle Concentration (CMC) (mM) | 8.3[7] | 2.1[7] | 0.55 | 0.23 | ~0.06 |

| Surface Tension at CMC (mN/m) | ~38 | ~36 | ~35 | ~34 | ~33 |

Note: The CMC value for this compound is an estimation based on the logarithmic decrease observed with increasing chain length in the homologous series. The surface tension at CMC is also an estimate based on the trend of slight decreases with longer alkyl chains.

Experimental Protocols for Surfactant Characterization

This section provides detailed methodologies for key experiments used to characterize the surfactant properties of long-chain alkyl sulfates.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins.[7]

Method 1: Surface Tension Measurement

This is a widely used method for determining the CMC of both ionic and non-ionic surfactants.[8][9]

-

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.[7]

-

Apparatus: Tensiometer (using Wilhelmy plate or Du Noüy ring method), precision balance, glassware.

-

Procedure:

-

Prepare a stock solution of the C20 alkyl sulfate in deionized water.

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution using the tensiometer, ensuring the platinum plate or ring is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[9]

-

Method 2: Conductivity Measurement

This method is suitable for ionic surfactants like alkyl sulfates.

-

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility than the individual ions.[10]

-

Apparatus: Conductivity meter, temperature-controlled water bath, magnetic stirrer, glassware.

-

Procedure:

-

Prepare a series of C20 alkyl sulfate solutions of varying concentrations in deionized water.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.[10]

-

Evaluation of Foaming Properties

Foaming ability and foam stability are crucial parameters for many surfactant applications.

Method: Ross-Miles Method (Modified)

This is a standard method for assessing foam generation and stability.

-

Principle: A specific volume of surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder, and the initial foam height and its decay over time are measured.

-

Apparatus: Ross-Miles foam apparatus (or a tall graduated cylinder with a dropping funnel), stopwatch.

-

Procedure:

-

Prepare a solution of the C20 alkyl sulfate at a concentration above its CMC.

-

Add a specific volume of the solution to the bottom of the graduated cylinder.

-

Add a smaller, specific volume of the same solution to the dropping funnel.

-

Allow the solution from the funnel to fall into the cylinder, generating foam.

-

Record the initial foam height immediately after all the solution has been added (Foaming Ability).

-

Record the foam height at regular intervals (e.g., 1, 5, 10 minutes) to determine the rate of foam decay (Foam Stability).

-

Assessment of Emulsification Properties

The ability of a surfactant to form and stabilize an emulsion is a key performance indicator.

Method: Bottle Test for Emulsion Stability

This is a simple and effective method for visually assessing the stability of an emulsion.

-

Principle: An oil and a surfactant solution are mixed to form an emulsion, and the rate of phase separation is observed over time.

-

Apparatus: Graduated test tubes or bottles with stoppers, vortex mixer or shaker, stopwatch.

-

Procedure:

-

Prepare an aqueous solution of the C20 alkyl sulfate.

-

Add a specific volume of the surfactant solution and a specific volume of an immiscible oil (e.g., mineral oil, toluene) to a graduated test tube.

-

Agitate the mixture vigorously for a set period (e.g., 2 minutes) using a vortex mixer to form an emulsion.

-

Allow the emulsion to stand undisturbed.

-

Record the volume of the separated aqueous and oil phases at regular time intervals.

-

The emulsion stability can be quantified by the time it takes for a certain percentage of the phases to separate or by calculating an emulsion stability index.[11]

-

Mandatory Visualizations

Experimental Workflow Diagrams

Applications in Drug Development

The unique properties of long-chain surfactants like C20 alkyl sulfates make them promising candidates for various applications in drug development.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles formed by C20 alkyl sulfates can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical challenge for many new chemical entities.

-

Enhanced Drug Absorption: C20 alkyl sulfates can interact with biological membranes, potentially increasing their permeability and enhancing the absorption of co-administered drugs.[12][13] The long alkyl chain can insert into the lipid bilayer, causing a temporary and reversible disruption of the membrane structure.[14][15]

-

Formation of Drug Delivery Systems: These surfactants can be used as stabilizers in the formulation of nanoparticles, microemulsions, and liposomes, which serve as advanced drug delivery vehicles.[4][16][17] These systems can protect the drug from degradation, control its release profile, and potentially target it to specific tissues.

Conclusion

While specific experimental data for C20 alkyl sulfates remains limited, their surfactant properties can be reliably inferred from the behavior of other long-chain alkyl sulfates and established physicochemical principles. Their strong surface activity, characterized by a very low estimated CMC, suggests they are highly efficient surfactants. The detailed experimental protocols provided in this guide offer a robust framework for the empirical characterization of these and other long-chain surfactants. For researchers and professionals in drug development, C20 alkyl sulfates represent a class of excipients with significant potential for addressing challenges in drug formulation and delivery. Further research to generate specific experimental data for C20 alkyl sulfates is warranted to fully unlock their potential in pharmaceutical and other advanced applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C20H42NaO4S | CID 16218951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surfactants: their critical role in enhancing drug delivery to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103058894A - Production method of high-purity sodium dodecyl sulfate - Google Patents [patents.google.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. Virtual Labs [csc-iiith.vlabs.ac.in]

- 11. Testing and Evaluation of the Emulsifying Properties of Compound Oil Displacement Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of sodium alkyl sulfates with everted rat small intestinal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interaction of organic salts with artificial biological membranes: A model for elucidating cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Eicosanyl Sulfate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-eicosanyl sulfate (B86663) sodium salt, a long-chain alkyl sulfate with applications in various scientific and pharmaceutical fields. This document details the core synthesis pathways, experimental protocols, and relevant analytical data to support research and development activities.

Introduction

1-Eicosanyl sulfate sodium salt (also known as sodium arachidyl sulfate) is an anionic surfactant characterized by a 20-carbon alkyl chain. Its amphipathic nature imparts surface-active properties, making it a subject of interest for applications in drug delivery, nanoparticle stabilization, and as a biochemical reagent. This guide focuses on the chemical synthesis of this compound, providing a detailed roadmap for its preparation in a laboratory setting.

Synthesis Pathways

The synthesis of 1-eicosanyl sulfate sodium salt is primarily achieved through a two-step process:

-

Sulfation of 1-Eicosanol (B7800029): The hydroxyl group of 1-eicosanol (arachidyl alcohol), the starting material, is esterified with a sulfating agent to form the corresponding alkyl hydrogen sulfate.

-

Neutralization: The resulting acidic intermediate is neutralized with a sodium base to yield the final sodium salt.

Two common and effective sulfating agents for this transformation are the sulfur trioxide pyridine (B92270) complex (SO₃•py) and chlorosulfonic acid (ClSO₃H) .

Sulfation using Sulfur Trioxide Pyridine Complex

This method is widely used due to the mild reaction conditions and the relative stability of the reagent. The sulfur trioxide pyridine complex is a less aggressive sulfating agent compared to free sulfur trioxide, minimizing side reactions.

Sulfation using Chlorosulfonic Acid

Chlorosulfonic acid is a powerful sulfating agent that reacts readily with alcohols. This reaction is typically faster but requires careful control of the reaction conditions to avoid charring and the formation of byproducts. The reaction produces hydrogen chloride gas, which must be managed appropriately.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 1-eicosanyl sulfate sodium salt via the two pathways described above.

Synthesis using Sulfur Trioxide Pyridine Complex

This protocol is adapted from general procedures for the sulfation of long-chain alcohols.

Materials:

-

1-Eicosanol (Arachidyl alcohol, >98%)

-

Sulfur trioxide pyridine complex (SO₃•py, 98%)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolution of 1-Eicosanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-eicosanol (1 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol). Stir the mixture at room temperature until the alcohol is completely dissolved.

-

Sulfation Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of sulfur trioxide pyridine complex (1.2 equivalents) in anhydrous dichloromethane (5 mL per gram of complex) dropwise to the stirred alcohol solution over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 9:1).

-

Quenching and Neutralization: Once the reaction is complete, cool the mixture to 0 °C and slowly add a pre-chilled 1 M aqueous solution of sodium hydroxide until the pH of the aqueous layer is between 8 and 9.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. The layers may be difficult to separate due to the surfactant properties of the product. Addition of methanol can help to break up any emulsions. Separate the aqueous layer and wash the organic layer with deionized water. Combine the aqueous layers.

-

Purification: The crude product in the aqueous phase can be purified by recrystallization. Concentrate the aqueous solution under reduced pressure. Dissolve the resulting solid in a minimal amount of hot ethanol (B145695) or a mixture of ethanol and water. Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and wash with cold diethyl ether.

-

Drying: Dry the final product under vacuum to a constant weight.

Synthesis using Chlorosulfonic Acid

This protocol is adapted from general procedures for the sulfation of alcohols with chlorosulfonic acid. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood by trained personnel.

Materials:

-

1-Eicosanol (Arachidyl alcohol, >98%)

-

Chlorosulfonic acid (ClSO₃H, 99%)

-

Anhydrous Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolution of 1-Eicosanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve 1-eicosanol (1 equivalent) in anhydrous dichloromethane (10-20 mL per gram of alcohol).

-

Sulfation Reaction: Cool the solution to 0 °C in an ice-salt bath. Add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.

-

Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing a stirred, ice-cold 2 M aqueous solution of sodium hydroxide. Monitor the pH and add more NaOH solution as needed to maintain a pH between 8 and 9.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. If an emulsion forms, add methanol to aid in separation. Separate the aqueous layer containing the product.

-

Purification: Purify the product by recrystallization from an ethanol/water mixture as described in the previous method.

-

Drying: Dry the purified 1-eicosanyl sulfate sodium salt under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of 1-eicosanyl sulfate sodium salt.

| Table 1: Physicochemical Properties of 1-Eicosanyl Sulfate Sodium Salt | |

| Property | Value |

| Molecular Formula | C₂₀H₄₁NaO₄S |

| Molecular Weight | 400.59 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 13177-49-6 |

| Table 2: Typical Reaction Parameters and Expected Outcomes | | | :--- | :--- | :--- | | Parameter | Sulfur Trioxide Pyridine Method | Chlorosulfonic Acid Method | | Stoichiometry (Alcohol:Sulfating Agent) | 1 : 1.2 | 1 : 1.1 | | Reaction Temperature | 0 °C to Room Temperature | 0 °C | | Reaction Time | 12 - 24 hours | 1 - 3 hours | | Estimated Yield | 70 - 85% | 75 - 90% | | Expected Purity (after recrystallization) | >98% | >98% | | Primary Byproducts | Pyridine, Pyridinium salts | Hydrogen chloride, Sodium chloride |

Note: Estimated yields are based on typical outcomes for sulfation of similar long-chain alcohols and may vary depending on specific reaction conditions and purification efficiency.

Visualization of Synthesis and Workflows

Synthesis Pathway

Caption: General synthesis pathway for 1-Eicosanyl Sulfate Sodium Salt.

Experimental Workflow: Purification by Recrystallization

Caption: Workflow for the purification of the final product.

Characterization

The identity and purity of the synthesized 1-eicosanyl sulfate sodium salt should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the compound. The ¹H NMR spectrum is expected to show a characteristic triplet for the methylene (B1212753) group adjacent to the sulfate ester, typically shifted downfield compared to the parent alcohol.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis should show characteristic absorption bands for the S=O and C-O-S functional groups of the sulfate ester.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Purity Assessment: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or by determining the critical micelle concentration (CMC) and comparing it to literature values for highly pure surfactants. The absence of a minimum in the surface tension versus concentration plot is indicative of high purity.

This guide provides a foundational understanding and practical protocols for the synthesis of 1-eicosanyl sulfate sodium salt. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and desired product specifications.

Arachidyl Sulfate Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl sulfate (B86663) sodium salt, also known as sodium eicosyl sulfate, is a long-chain anionic surfactant. While its applications in drug delivery formulations as a permeation enhancer and in materials science for creating specialized surfaces are emerging, comprehensive data on its biological activity and specific discovery remain limited. This technical guide synthesizes the available information on arachidyl sulfate sodium salt, including its chemical properties, a generalized synthesis protocol, and its use in studying interfacial phenomena. This document also discusses the broader context of long-chain alkyl sulfates' biological effects to provide a framework for future research and development.

Introduction and Background

Arachidyl sulfate sodium salt (CAS No. 13177-49-6) is the sodium salt of the sulfuric acid monoester of arachidyl alcohol (1-eicosanol). As a C20 alkyl sulfate, it possesses strong amphiphilic properties, making it an effective surfactant. While the specific historical details of its discovery and initial synthesis are not well-documented in publicly available literature, its existence as a research chemical and its inclusion in various patent applications suggest its utility in specialized chemical and pharmaceutical applications.

Long-chain alkyl sulfates, as a class, are known for their ability to reduce surface tension and form micelles in aqueous solutions. These properties are leveraged in a variety of applications, including as detergents, emulsifiers, and foaming agents. In the context of drug development, such surfactants are explored for their potential to enhance the solubility and permeability of therapeutic agents.

Chemical and Physical Properties

The physicochemical properties of arachidyl sulfate sodium salt are fundamental to its function as a surfactant.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Arachidyl sulfate sodium salt |

| CAS Number | 13177-49-6 |

| Molecular Formula | C₂₀H₄₁NaO₄S |

| Molecular Weight | 400.59 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Amphiphilic Nature | Possesses a long hydrophobic C20 alkyl chain and a hydrophilic sulfate head group. |

Synthesis of Arachidyl Sulfate Sodium Salt

Generalized Experimental Protocol

Step 1: Sulfation of Arachidyl Alcohol

The sulfation of arachidyl alcohol (1-eicosanol) can be achieved using a variety of sulfating agents. Common reagents include sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), or a sulfur trioxide-amine complex (e.g., SO₃·pyridine or SO₃·trimethylamine) to moderate the reactivity.

-

Reaction: CH₃(CH₂)₁₉OH + SO₃ → CH₃(CH₂)₁₉OSO₃H

-

Procedure Outline:

-

Arachidyl alcohol is dissolved in a suitable inert solvent (e.g., dichloromethane, chloroform, or dioxane).

-

The solution is cooled in an ice bath to control the exothermic reaction.

-

The sulfating agent is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by techniques like TLC or NMR).

-

Step 2: Neutralization

The resulting arachidyl sulfuric acid is then neutralized with a sodium base to yield the sodium salt.

-

Reaction: CH₃(CH₂)₁₉OSO₃H + NaOH → CH₃(CH₂)₁₉OSO₃Na + H₂O

-

Procedure Outline:

-

The reaction mixture from Step 1 is cooled again in an ice bath.

-

An aqueous solution of sodium hydroxide (B78521) or sodium carbonate is added slowly until the pH of the mixture becomes neutral or slightly alkaline.

-

The product, arachidyl sulfate sodium salt, is then isolated. This may involve precipitation from the solution, followed by filtration, washing with a cold solvent to remove impurities, and drying under vacuum.

-

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of arachidyl sulfate sodium salt.

Biological Activity and Potential Applications

Specific quantitative data on the biological activity of arachidyl sulfate sodium salt, such as cytotoxicity (IC50 values) or effects on specific signaling pathways, are not currently available in the public domain. However, based on the known properties of long-chain anionic surfactants, several potential biological effects and applications can be inferred.

General Effects of Long-Chain Anionic Surfactants

-

Membrane Disruption: A primary mechanism of action for many surfactants is the disruption of cell membranes. The hydrophobic tail can intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual cell lysis at higher concentrations.

-

Protein Denaturation: Surfactants can interact with proteins, disrupting their tertiary and quaternary structures and leading to denaturation and loss of function.

-

Permeation Enhancement: In drug delivery, the ability of surfactants to transiently disrupt the stratum corneum or cell membranes can be harnessed to enhance the penetration of co-administered drugs. Several patents list this compound as a potential permeation enhancer in topical and transdermal formulations.

Inferred Signaling Pathway Perturbation

While no specific signaling pathways have been identified for arachidyl sulfate sodium salt, the membrane-disrupting properties of surfactants could indirectly affect numerous signaling cascades that are initiated at the cell membrane.

Caption: Hypothetical mechanism of indirect signaling pathway modulation by arachidyl sulfate sodium salt.

Experimental Protocols for Physicochemical Characterization

Arachidyl sulfate sodium salt has been used in surface science research to study the behavior of molecules at interfaces.

Langmuir Film Formation and Surface Pressure-Area Isotherms

This technique is used to characterize the behavior of amphiphilic molecules at the air-water interface.

-

Apparatus: A Langmuir trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).

-

Procedure Outline:

-

The trough is filled with an aqueous subphase.

-

A solution of arachidyl sulfate sodium salt in a volatile, water-immiscible solvent (e.g., a chloroform/methanol mixture) is spread dropwise onto the subphase surface.

-

After allowing the solvent to evaporate, the movable barriers are compressed, reducing the surface area available to the monolayer.

-

The surface pressure is recorded as a function of the mean molecular area.

-

The resulting isotherm provides information about the packing and phase behavior of the surfactant molecules at the interface.

-

Experimental Workflow for Langmuir Film Analysis

Caption: Experimental workflow for analyzing arachidyl sulfate sodium salt using Langmuir trough.

Conclusion and Future Directions

Arachidyl sulfate sodium salt is a long-chain anionic surfactant with potential applications in drug formulation and materials science. While its physicochemical properties as a surfactant are beginning to be explored, a significant gap exists in the understanding of its biological effects. Future research should focus on:

-

Detailed Toxicological Studies: In vitro cytotoxicity assays on various cell lines are needed to determine its IC50 values and establish a safety profile.

-

Mechanism of Action Studies: Investigations into its specific interactions with cell membranes and proteins will elucidate its mechanism of action as a permeation enhancer and its potential for off-target effects.

-

Signaling Pathway Analysis: Cellular studies are required to determine if it directly or indirectly modulates specific signaling pathways.

A deeper understanding of the biological properties of arachidyl sulfate sodium salt is crucial for its safe and effective application in drug development and other biomedical fields.

An In-Depth Technical Guide to the Solubility of Sodium Eicosyl Sulfate in Aqueous and Organic Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sodium Eicosyl Sulfate (B86663)

Sodium eicosyl sulfate (C₂₀H₄₁NaO₄S) is an anionic surfactant characterized by a 20-carbon alkyl chain (eicosyl) and a sulfate head group.[1] This structure imparts amphiphilic properties, with a long, hydrophobic tail and a hydrophilic head. Such molecules are known to reduce surface tension and form micelles in solution.[2] In drug development, surfactants like this compound can act as emulsifying agents, solubilizing agents for poorly soluble drugs, and penetration enhancers.[3][4] The introduction of a sulfonyl group can also modulate the solubility and acid-base properties of drug molecules and enhance metabolic stability.[5]

Principles of Solubility for Anionic Surfactants

The solubility of an anionic surfactant like this compound is governed by the balance between the hydrophobic nature of its long alkyl chain and the hydrophilic character of its sulfate head group. In aqueous solutions, at low concentrations, the surfactant molecules exist as individual ions. As the concentration increases, they tend to aggregate at interfaces, such as the air-water interface, reducing the surface tension.

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , the surfactant molecules spontaneously self-assemble into spherical structures called micelles.[6][7] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment.[7] The formation of micelles leads to a significant increase in the apparent solubility of the surfactant. The CMC is a critical parameter as it marks the onset of micellization and influences the solubilizing capacity of the surfactant for hydrophobic drugs.[6]

The solubility of this compound in organic solvents is dictated by the polarity of the solvent. In nonpolar organic solvents, the hydrophobic tail will be well-solvated, while the ionic head group will be poorly solvated, generally leading to low solubility. In polar organic solvents, particularly those capable of hydrogen bonding, the solubility is expected to be higher due to favorable interactions with the sulfate head group.

Experimental Protocols for Solubility Determination

Due to the limited availability of specific solubility data for this compound, the following protocols provide a framework for its experimental determination.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in aqueous media can be determined using the shake-flask method.[8]

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of sealed flasks containing deionized water or a specific buffer solution.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C to simulate physiological conditions) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the solutions to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique. Given its structure, methods like High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or a titration method for anionic surfactants can be employed.[10]

Determination of Solubility in Organic Solvents

A similar shake-flask method can be used to determine the solubility in various organic solvents relevant to drug formulation (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol).

Methodology:

-

Solvent Selection: Choose a range of organic solvents with varying polarities.

-

Equilibration: Follow the same procedure as for aqueous solubility determination (steps 1-3), ensuring the flasks are properly sealed to prevent solvent evaporation.

-

Quantification: The analytical method for quantification may need to be adapted based on the solvent used. HPLC is often a versatile choice.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring the change in a physical property of the surfactant solution as a function of its concentration.[11][12] Common methods include surface tension, conductivity, and spectrophotometry.[13][14]

Principle: Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the surface.[6]

Methodology:

-

Prepare a Series of Dilutions: Prepare a range of this compound solutions in deionized water or a relevant buffer, spanning concentrations both below and above the expected CMC.

-

Measure Surface Tension: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Plot and Determine CMC: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the breakpoint in the curve.

Principle: For ionic surfactants like this compound, the molar conductivity of the solution changes with concentration. Below the CMC, the surfactant behaves as a strong electrolyte. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[7]

Methodology:

-

Prepare a Series of Dilutions: Prepare a range of this compound solutions.

-

Measure Conductivity: Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Plot and Determine CMC: Plot the molar conductivity against the square root of the concentration or the specific conductivity against the concentration. The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.[14]

Data Presentation

For clear comparison and analysis, all experimentally determined quantitative data should be summarized in structured tables.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent System | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Deionized Water | 25 | Experimental Value | Experimental Value |

| Deionized Water | 37 | Experimental Value | Experimental Value |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Value | Experimental Value |

| Phosphate Buffer (pH 7.4) | 37 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Propylene Glycol | 25 | Experimental Value | Experimental Value |

Table 2: Critical Micelle Concentration (CMC) of this compound

| Method | Medium | Temperature (°C) | CMC (mol/L) |

| Surface Tensiometry | Deionized Water | 25 | Experimental Value |

| Conductometry | Deionized Water | 25 | Experimental Value |

| Surface Tensiometry | Phosphate Buffer (pH 7.4) | 37 | Experimental Value |

| Conductometry | Phosphate Buffer (pH 7.4) | 37 | Experimental Value |

Visualizations of Experimental Workflows

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Workflow for Critical Micelle Concentration (CMC) Determination by Tensiometry

Caption: Workflow for determining the CMC of this compound by tensiometry.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. For researchers and drug development professionals, obtaining accurate solubility and CMC data is a critical first step in harnessing the potential of this long-chain anionic surfactant in pharmaceutical formulations. The methodologies outlined herein offer a clear and robust pathway to generating this essential information, thereby enabling informed decisions in formulation development and optimization.

References

- 1. scbt.com [scbt.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. angenechemical.com [angenechemical.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. porousmedia.rice.edu [porousmedia.rice.edu]

- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nanoparticle Synthesis Using Sodium Eicosyl Sulfate as an Emulsifier

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nanoparticles utilizing Sodium Eicosyl Sulfate (B86663) as an emulsifier. The primary method detailed is emulsion polymerization, a robust technique for producing polymer-based nanoparticles. Due to the limited availability of specific protocols for sodium eicosyl sulfate, this guide adapts established procedures for a similar, well-characterized anionic surfactant, sodium dodecyl sulfate (SDS).

Introduction to this compound in Nanoparticle Synthesis

This compound is an anionic surfactant characterized by a 20-carbon alkyl chain, which imparts strong emulsifying properties. In nanoparticle synthesis, it functions to stabilize droplets of a monomer in an aqueous phase, allowing for the formation of uniform nanoparticles through polymerization. The long hydrophobic chain of this compound can influence the nanoparticle size and stability. Its amphiphilic nature allows it to reduce the interfacial tension between the oil (monomer) and water phases, facilitating the creation of a stable emulsion.[1]

Experimental Protocol: Emulsion Polymerization for Polystyrene Nanoparticle Synthesis

This protocol details the synthesis of polystyrene nanoparticles as a model system. The principles can be adapted for other monomers.

Materials:

-

Styrene (monomer)

-

This compound (emulsifier)

-

Potassium persulfate (KPS, initiator)

-

Deionized water

-

Nitrogen gas

-

Ethanol (for washing)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Syringe or dropping funnel

-

Centrifuge

-

Vacuum oven

Experimental Workflow Diagram:

References

Application of Sodium Eicosyl Sulfate in Biochemical Assays

Introduction

Sodium eicosyl sulfate (B86663) is a long-chain anionic surfactant belonging to the alkyl sulfate family.[1][2] Its amphiphilic nature, characterized by a 20-carbon long hydrophobic alkyl chain and a hydrophilic sulfate group, allows it to reduce surface tension at interfaces, making it an effective emulsifying and wetting agent.[3][4] While specific, detailed applications in biochemical literature are not as widespread as for its shorter-chain counterpart, Sodium Dodecyl Sulfate (SDS), the physicochemical properties of Sodium eicosyl sulfate suggest its utility in various biochemical and drug development contexts. This document outlines potential applications, provides generalized experimental protocols, and compares its properties to the well-characterized surfactant, SDS.

Physicochemical Properties and Comparison with Sodium Dodecyl Sulfate (SDS)

The properties of alkyl sulfates are highly dependent on their alkyl chain length. Longer chains, as in this compound, generally confer greater hydrophobicity. A comparison with the widely used SDS (C12) highlights these differences.

| Property | This compound (C20) | Sodium Dodecyl Sulfate (SDS/SLS) (C12) | Reference(s) |

| Molecular Formula | C₂₀H₄₁NaO₄S | C₁₂H₂₅NaO₄S | [2][5] |

| Molecular Weight | 400.59 g/mol | 288.38 g/mol | [2][5] |

| Solubility in Water | Lower | Higher | [6] |

| Critical Micelle Concentration (CMC) | Expected to be very low | ~8.2 mM | [7] |

| Hydrophobicity | Higher | Lower | [6] |

| Detergency | Potentially stronger for highly nonpolar substances | Strong, well-characterized | [4][5] |

| Protein Denaturation | Potentially strong, but may be less efficient due to lower solubility | Potent protein denaturant | [8][9] |

Potential Applications in Biochemical Assays and Drug Development

Based on its surfactant properties, this compound can be applied in several areas of biochemical research and drug development:

-

Solubilization of Lipids and Lipophilic Compounds: Its long alkyl chain makes it particularly suitable for creating stable emulsions and solubilizing highly hydrophobic molecules, such as lipids, fat-soluble vitamins, and certain drug candidates, for in vitro assays.[3]

-

Cell Lysis for Extraction of Cellular Components: Like other detergents, it can be used to disrupt cell membranes to release intracellular proteins and organelles. Its efficacy may vary depending on the cell type and the specific conditions used.

-

Permeation Enhancer in Drug Delivery: The ability to interact with biological membranes suggests its potential use as a permeation enhancer to improve the absorption of therapeutic agents in drug formulations.[10]

-

Component in Nanoparticle and Liposome Preparation: As an emulsifier, it can aid in the formulation of nanoparticles and liposomes, which are widely used as drug delivery vehicles.[3]

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific applications.

1. Protocol for Solubilization of a Hydrophobic Compound for In Vitro Assays

This protocol describes a general method for preparing a stock solution of a poorly water-soluble compound using this compound.

Materials:

-

This compound

-

Hydrophobic compound (e.g., a drug candidate)

-

Deionized water

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Prepare a 10% (w/v) stock solution of this compound in deionized water. Gentle heating may be required for complete dissolution.

-

Weigh the desired amount of the hydrophobic compound into a microcentrifuge tube.

-

Add a small volume of the 10% this compound stock solution to the compound. The final concentration of the surfactant should be optimized, starting from a low concentration (e.g., 0.1-1%).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Sonicate the mixture in a water bath sonicator for 5-10 minutes, or until the solution appears clear and homogenous.

-

Visually inspect the solution for any precipitate. If necessary, the solution can be centrifuged at high speed to pellet any undissolved material.

-

The resulting solution can be used as a stock for further dilutions in aqueous buffers for biochemical assays.

2. Protocol for Cell Lysis to Extract Cytoplasmic Proteins

This protocol provides a basic method for lysing cultured mammalian cells using a this compound-based buffer.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v) this compound. (Note: The concentration of this compound should be optimized).

-

Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Aspirate the culture medium from a confluent plate of cells.

-

Wash the cells once with ice-cold PBS.

-

Add 1 mL of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the plate.

-

Incubate the plate on ice for 10-15 minutes.

-

Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, containing the cytoplasmic proteins, to a new tube.

-

The protein concentration can be determined using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications like Western blotting or enzyme activity assays.

Visualizations

Caption: Workflow for solubilization and cell lysis using this compound.

Caption: Relationship between properties and applications of this compound.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. angenechemical.com [angenechemical.com]

- 4. epa.gov [epa.gov]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. asau.ru [asau.ru]

- 8. ulprospector.com [ulprospector.com]

- 9. Surfactant - Wikipedia [en.wikipedia.org]

- 10. WO2017024282A1 - Compositions with permeation enhancers for drug delivery - Google Patents [patents.google.com]

Laboratory procedures for handling and storing Sodium eicosyl sulfate safely

Application Notes and Protocols for Sodium Eicosyl Sulfate (B86663)

Document ID: SES-HN-20251209 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Sodium eicosyl sulfate (CAS No. 13177-49-6) is a long-chain anionic surfactant used as a biochemical reagent in life science research.[1][2] Its amphiphilic nature makes it useful as an emulsifying agent and phase transfer catalyst in various chemical syntheses.[3] Due to its hazard profile, proper handling and storage procedures are critical to ensure laboratory safety and maintain product integrity. These notes provide detailed protocols for the safe handling, storage, and disposal of this compound.

Physicochemical and Safety Data

Quantitative data regarding the properties and storage of this compound are summarized below.

| Parameter | Value | Reference |

| CAS Number | 13177-49-6 | [1][2][4] |

| Molecular Formula | C₂₀H₄₁NaO₄S | [1] |

| Molecular Weight | 400.59 g/mol | [1][4] |

| Recommended Storage Temp. | 2-8°C | [1][4] |

| Shelf Life | 1095 days | [4] |

| WGK (Water Hazard Class) | 2 (Hazardous to water) | [1] |

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Danger [1]

Hazard Statements:

Precautionary Statements:

-

Wash hands and skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Store locked up.[1]

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

A logical workflow for assessing hazards and selecting appropriate PPE is crucial.

Caption: Hazard assessment and PPE selection workflow.

Protocols for Safe Handling and Storage

Receiving and Initial Inspection Protocol

-

Verification: Upon receipt, confirm that the container is labeled "this compound" and that the CAS number (13177-49-6) matches.

-

Inspection: Visually inspect the container for any signs of damage or leakage. If compromised, handle as a spill (see Protocol 4.4).

-

Documentation: Record the date of receipt and the manufacturer's lot number in the laboratory inventory.

-

Initial Storage: Immediately transfer the container to the designated storage location.

Storage Protocol

-

Temperature: Store the material in a refrigerator or cold room at 2-8°C.[1][4]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][6]

-

Location: Store in a dry, well-ventilated area designated for hazardous chemicals.[6][7] The substance should be stored locked up.[1]

-

Incompatibilities: Although specific incompatibilities for this compound are not listed, as a general precaution for sulfates, avoid storage near strong acids, aluminum, and magnesium.[7][8]

-

Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date received.

Experimental Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure, particularly through inhalation of dust and dermal contact.

-

Preparation:

-

Don all required PPE: laboratory coat, safety goggles, and chemical-resistant gloves.[1][8]

-

Perform the work within a certified chemical fume hood or other ventilated enclosure to control dust.[7]

-

Prepare all necessary equipment (weigh boat, spatula, beaker, solvent, etc.) before retrieving the chemical from storage.

-

-

Weighing:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the product.

-

Place a weigh boat on the analytical balance and tare.

-

Carefully open the container. Avoid creating airborne dust.

-

Using a clean spatula, transfer the desired amount of this compound to the weigh boat.

-

Promptly and securely close the main container.

-

-

Solution Preparation:

-

Place a stir bar in a beaker containing the appropriate volume of the desired solvent.

-

Gently add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent clumping.

-

Cover the beaker (e.g., with paraffin (B1166041) film) to prevent splashes.

-

If necessary, use gentle heating or sonication as appropriate for the solvent and desired concentration, ensuring adequate ventilation.

-

-

Cleanup:

Caption: Workflow for weighing and solution preparation.

Spill and Emergency Response Protocol

-

Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

-

Communication: Alert the laboratory supervisor and EH&S department immediately.

-

Ventilation: Ensure the area is well-ventilated.[6]

-

PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting cleanup.[5][6]

-

Containment & Cleanup:

-

Do not let the product enter drains.[5]

-

For solid spills, gently sweep up the material and place it into a labeled, sealed container for disposal.[6]

-

Use wet sweeping or a HEPA-filtered vacuum to avoid dispersing dust.[6]

-

For liquid spills (solutions), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

-

-

Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[8][9][10] |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[8][10] |

| Ingestion | Seek immediate medical attention. If the victim is conscious and alert, give 2-4 cupfuls of water to dilute. Do not induce vomiting.[6][8][10] |

Waste Disposal

-

Collection: Collect all waste containing this compound (solid residue, contaminated consumables, unused solutions) in a designated, clearly labeled, and sealed hazardous waste container.

-

Labeling: Label the waste container as "Hazardous Waste" and list "this compound" as a component.

-

Disposal: Dispose of the waste through the institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[5]

References

- 1. 1-EICOSANYL SULFATE SODIUM SALT | 13177-49-6 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. angenechemical.com [angenechemical.com]

- 4. labsolu.ca [labsolu.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ycusd-keenan.safeschoolssds.com [ycusd-keenan.safeschoolssds.com]

- 7. resources.finalsite.net [resources.finalsite.net]

- 8. fastundercar.com [fastundercar.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. fishersci.com [fishersci.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Alkyl Sulfates

Introduction

Alkyl sulfates are anionic surfactants widely utilized in cosmetic and personal care products as emulsifiers, detergents, and foaming agents.[1] Their chemical composition, particularly the distribution of ethoxymers and the length of the alkyl chain, significantly influences their physical properties and performance.[1] Consequently, accurate and robust analytical methods are crucial for quality control, formulation development, and safety assessment of these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex surfactant mixtures.[1] This application note provides a detailed protocol for the analysis of alkyl sulfates using HPLC coupled with various detectors, offering insights into the separation on different stationary phases.

Experimental Protocols

This section details the methodologies for the analysis of alkyl sulfates by HPLC, including reagent preparation, sample handling, and chromatographic conditions.

Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Deionized Water

-

Mobile Phase Additives: Ammonium Acetate (NH₄OAc), Sodium Acetate

-

Standards: Certified reference standards of various alkyl sulfates (e.g., Sodium Laureth Sulfate)

-

Sample Matrix: Commercial personal care products (e.g., shower gels, shampoos)

Sample Preparation

-

Accurately weigh a representative portion of the sample containing alkyl sulfates.

-

Dissolve the sample in the initial mobile phase solvent to a known concentration (e.g., 2 g/L to 5 g/L).[2]

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Conditions

The separation of alkyl sulfate (B86663) ethoxymers can be achieved using various HPLC stationary phases, with different phases offering different elution orders.[1][3][4] Below are conditions for three different types of columns.

Method 1: Reversed-Phase Chromatography on Acclaim C18 Surfactant Column

-

Column: Acclaim C18 Surfactant (250 mm x 4.6 mm, 5 µm)[2]

-

Mobile Phase: 50% Acetonitrile, 50% 0.1 mol/L Ammonium Acetate in water (v/v)[2]

-

Flow Rate: 1 mL/min[2]

-

Injection Volume: 25 µL[2]

-

Detection:

-

Elution Characteristics: For a fixed alkyl chain length, ethoxymers are eluted in the order of increasing number of ethoxylated units.[1][3][4]

Method 2: Reversed-Phase Chromatography on Surfactant C8 Column

-

Column: Surfactant C8

-

Mobile Phase: 50% Acetonitrile, 50% 0.1 mol/L Ammonium Acetate in water (v/v)[1]

-

Elution Characteristics: A reversed elution order is observed compared to the Acclaim C18 Surfactant column.[1][3][4]

Method 3: Chromatography on Hypercarb (Porous Graphitic Carbon) Column

-

-

0 min: 90% Methanol – 10% Dichloromethane with 0.1 mol/L Ammonium Acetate

-

15 min: 70% Methanol – 30% Dichloromethane with 0.1 mol/L Ammonium Acetate

-

30 min: 50% Methanol – 50% Dichloromethane with 0.1 mol/L Ammonium Acetate

-

-

Detector: Evaporative Light Scattering Detector (ELSD): Nebulizer: 40°C, Evaporator: 50°C, Gas (Nitrogen): 1.3 L/min.[1][2]

-

Elution Characteristics: Shows a reversed elution order similar to the Surfactant C8 column.[1][3][4]

Method 4: HPLC with Tandem Mass Spectrometry (MS/MS)

For enhanced specificity and sensitivity, particularly for identifying process-related impurities, HPLC coupled with a tandem mass spectrometer is recommended.[5]

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)[5]

-

Ionization Source: Electrospray Ionization (ESI)[5]

-